molecular formula C16H22N2O2 B1383861 tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate CAS No. 1251021-96-1

tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1383861
CAS No.: 1251021-96-1
M. Wt: 274.36 g/mol
InChI Key: BSSUBMYYRYHUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on existing research.

  • Molecular Formula : C₁₆H₂₂N₂O₂
  • Molar Mass : 274.36 g/mol
  • Density : 1.149 g/cm³ (predicted)
  • Boiling Point : 392.6 °C (predicted)
  • pKa : 9.19 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This compound can modulate enzyme activity by binding to active sites or influencing cellular signaling pathways. Research indicates that it may exhibit inhibitory effects on specific biological processes, although detailed mechanisms remain to be fully elucidated .

Biological Activities

Preliminary studies suggest that this compound possesses a range of biological activities:

  • Antimicrobial Activity : Initial investigations have indicated potential antimicrobial properties against several pathogens.
  • Cytotoxic Effects : The compound has shown cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Some studies hint at neuroprotective properties that could be beneficial in neurodegenerative diseases .

Research Findings and Case Studies

Several key studies have contributed to the understanding of the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values were found to be in the low micromolar range .
  • Antimicrobial Studies :
    • Research indicated that the compound displayed inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular StructureNotable Biological Activity
Compound ASimilar pyrrole structureModerate anticancer activity
Compound BIndene moiety presentAntimicrobial effects
Tert-butyl 8-amino...Unique tetrahydroindeno structureHigh cytotoxicity and neuroprotection

The unique combination of structural features and stereochemistry in this compound contributes to its distinct biological activities compared to these similar compounds .

Properties

IUPAC Name

tert-butyl 4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-8-12-10-6-4-5-7-11(10)14(17)13(12)9-18/h4-7,12-14H,8-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSUBMYYRYHUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 3
tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 4
tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 5
tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 6
tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.